molecular formula C17H12ClN5S B2728226 1-(3-chlorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine CAS No. 1207006-47-0

1-(3-chlorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2728226
CAS No.: 1207006-47-0
M. Wt: 353.83
InChI Key: JUVLLVINIZRTNZ-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine (CAS 1207006-47-0) is a high-purity synthetic heterocyclic compound with a molecular formula of C17H12ClN5S and a molecular weight of 353.83 g/mol. This hybrid scaffold incorporates both thiazole and 1,2,3-triazole pharmacophores, structural motifs extensively documented in medicinal chemistry for their diverse biological activities . Thiazole derivatives have demonstrated potent and selective activity against multidrug-resistant Gram-positive pathogens, including S. aureus , with minimum inhibitory concentration (MIC) values as low as 1-2 µg/mL, and some also exhibit promising antifungal activity against azole-resistant strains . Simultaneously, 1,2,3-triazole derivatives are widely investigated as anticonvulsant agents, frequently evaluated in established models like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . The integration of these two privileged structures makes this compound a highly promising candidate for researchers developing novel therapeutic agents, particularly in the fields of antimicrobial and central nervous system (CNS) drug discovery. It is available for purchase in quantities from 1 mg, supplied in glass vials or as DMSO solutions for experimental convenience . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-(3-chlorophenyl)-5-(4-phenyl-1,3-thiazol-2-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5S/c18-12-7-4-8-13(9-12)23-16(19)15(21-22-23)17-20-14(10-24-17)11-5-2-1-3-6-11/h1-10H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVLLVINIZRTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. One common method includes the cycloaddition reaction between azides and alkynes to form the triazole ring. The process may involve the following steps:

    Formation of the Azide Intermediate: Starting with 3-chlorophenylamine, the azide intermediate is prepared through diazotization followed by azidation.

    Thiazole Formation: The thiazole ring is synthesized separately, often starting from a phenyl-substituted thioamide.

    Cycloaddition Reaction: The azide intermediate and the thiazole derivative undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation Products: Corresponding oxides or hydroxyl derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Compounds with substituted nucleophiles replacing the chlorine atom.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazoles, including the compound , exhibit significant antimicrobial properties. A study highlighted the efficacy of triazole derivatives against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The synthesized compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL, suggesting potent antibacterial activity comparable to standard antibiotics like ciprofloxacin and vancomycin .

Antifungal Properties

The compound has also shown potential as an antifungal agent. Triazole derivatives are known for their ability to inhibit fungal growth by targeting ergosterol biosynthesis. The structural features of the compound enhance its interaction with fungal enzymes, thereby increasing its antifungal efficacy .

Anticancer Activity

Recent studies have explored the anticancer potential of thiazole and triazole derivatives. For instance, compounds similar to 1-(3-chlorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine have been evaluated for their ability to inhibit specific kinases involved in cancer proliferation. These studies indicated IC50 values in the low micromolar range against various cancer cell lines, showcasing their potential as anticancer agents .

Corrosion Inhibition

The compound's unique structure allows it to be utilized as a corrosion inhibitor in various industrial applications. Studies have demonstrated that thiazole and triazole derivatives can effectively prevent metal corrosion by forming protective films on metal surfaces .

Polymer Science

In polymer chemistry, triazole-containing compounds are being investigated for their application in creating advanced materials with enhanced thermal and mechanical properties. The incorporation of such compounds into polymer matrices has shown improvements in material strength and stability under various environmental conditions .

Case Study 1: Antibacterial Efficacy Against MRSA

A study conducted by Mermer et al. synthesized a series of quinolone-triazole hybrids that included the target compound. These hybrids were tested against MRSA strains and showed remarkable antibacterial activity (MIC: 0.125–8 μg/mL). The study concluded that the presence of electron-donating groups on the phenyl ring significantly enhanced antimicrobial efficacy .

Case Study 2: Anticancer Potential in Leukemia Cell Lines

In another investigation focusing on anticancer properties, a related thiazole derivative was assessed for its inhibitory effects on multi-tyrosine kinases involved in leukemia progression. The compound exhibited potent cytotoxicity against leukemia cell lines with IC50 values indicating strong potential for therapeutic use .

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on Aromatic Rings

4-[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine
  • Structure : Differs by a 4-methylphenyl group at the triazole 1-position instead of 3-chlorophenyl.
  • Molecular weight: 367.86 g/mol .
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine
  • Structure : Features a benzo-fused thiazole and a nitro group on the phenyl ring.
  • Impact : The nitro group is electron-withdrawing, reducing electron density on the triazole and thiazole rings, which may alter reactivity in cycloaddition reactions. Synthesized in 82–97% yields using triethylamine/DMF, highlighting efficient methodology .
1-(4-Chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
  • Structure : Substituted with a 4-methoxyphenyl group on the thiazole.
  • Molecular weight: 383.86 g/mol .

Heterocyclic Core Modifications

1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
  • Structure : Replaces the triazole-thiazole system with a pyrazole core.
  • Impact : The absence of the thiazole ring reduces π-π stacking capacity, while the trifluoromethyl group increases electronegativity and metabolic resistance. CAS: 324008-97-1 .
5-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-N-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine
  • Structure : Contains a thiadiazole core instead of triazole.
  • Impact : Thiadiazoles are associated with insecticidal and fungicidal activities, suggesting divergent biological applications compared to triazole-thiazole hybrids .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
Target Compound 367.86 3.2 <0.1 (PBS)
4-Methylphenyl Analogue 367.86 3.5 <0.1
4-Methoxyphenyl Analogue 383.86 2.8 0.5 (DMSO)
Benzo[d]thiazol-2-yl Derivative 364.38 3.0 <0.1

Structural Insights from Crystallography

  • Isostructural Compounds : Fluorophenyl derivatives crystallize in triclinic P 1 symmetry with two independent molecules per asymmetric unit. One fluorophenyl group is perpendicular to the planar triazole-thiazole system, suggesting conformational adaptability during target binding .
  • Planarity : The triazole-thiazole core in most analogues is planar, facilitating interactions with flat biological targets (e.g., kinase ATP pockets) .

Biological Activity

1-(3-Chlorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure featuring a triazole ring fused with thiazole and phenyl groups. Its molecular formula is C16H13ClN4SC_{16}H_{13}ClN_4S, with a molecular weight of approximately 328.82 g/mol. The presence of chlorine and nitrogen heteroatoms contributes to its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. A study demonstrated that compounds similar to this compound show effectiveness against various Gram-positive and Gram-negative bacteria. For instance, bis[2-amino-4-phenyl-5-thiazolyl] disulfides displayed marked activity against Bacillus cereus and Pseudomonas aeruginosa . The structure–activity relationship (SAR) analysis suggests that the thiazole moiety is crucial for this antimicrobial effect.

Anticancer Activity

The compound's anticancer potential has been explored in various studies. Thiazole-based compounds often demonstrate cytotoxic effects against cancer cell lines. For example, derivatives with similar structures have shown IC50 values ranging from 10 to 30 µM against human glioblastoma and melanoma cell lines . The presence of electron-donating groups like methoxy or halogens on the phenyl ring enhances the anticancer activity by increasing the compound's lipophilicity and interaction with cellular targets.

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

  • Inhibition of Enzymatic Activity : Similar thiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death .

Case Studies

Several case studies highlight the biological efficacy of compounds related to this compound:

StudyCompoundBiological ActivityIC50 Value
Thiazole derivativeAnticancer (U251 cells)10 µM
Bis[2-amino] thiazolesAntimicrobial (Bacillus cereus)Not specified
Thiazole-linked compoundsCytotoxicity (A549 cells)26 µM

Q & A

Q. Optimization Tips :

  • Use microwave-assisted synthesis to reduce reaction time (e.g., 30–60 minutes at 80°C) .
  • Monitor reactions via TLC (Rf = 0.3–0.5 in ethyl acetate) and confirm completion with LC-MS .

Advanced: How can structural tautomerism in the triazole-thiazole core be resolved experimentally?

Answer:
Tautomeric equilibria (e.g., 1H vs. 2H triazole forms) complicate structural characterization. Use:

  • Variable-temperature NMR : Observe proton shifts in DMSO-d₆ at 25–100°C to identify tautomer populations .
  • X-ray crystallography : Resolve the dominant tautomer in the solid state (e.g., 1H-triazole stabilized by intramolecular H-bonds) .
  • DFT calculations : Compare experimental IR/Raman spectra with computed vibrational modes (B3LYP/6-311G(d,p)) to validate tautomeric preferences .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, thiazole C-S resonance at δ 165–170 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 378.0521 for C₁₇H₁₂ClN₅S) .
  • FT-IR : Detect key functional groups (e.g., triazole C-N stretch at ~1450 cm⁻¹, thiazole C=S at ~690 cm⁻¹) .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Answer:
Discrepancies (e.g., IC₅₀ variability in kinase inhibition assays) may arise from:

  • Assay conditions : Standardize buffer pH (7.4), ionic strength, and ATP concentration (1 mM) .
  • Cellular context : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for off-target effects .
  • Orthogonal assays : Validate hits via SPR (binding affinity) and enzymatic activity assays (e.g., ADP-Glo™) .

Basic: What strategies improve solubility and stability during in vitro testing?

Answer:

  • Co-solvent systems : Use DMSO (≤0.1% v/v) with cyclodextrin (e.g., HP-β-CD) to enhance aqueous solubility .
  • Lyophilization : Prepare stable amorphous forms using cryoprotectants (trehalose, mannitol) .
  • Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

Answer:

  • Substituent screening : Replace the 3-chlorophenyl group with electron-withdrawing groups (e.g., 4-F, 3-CF₃) to enhance target binding .
  • Bioisosteric replacement : Substitute thiazole with oxadiazole to modulate lipophilicity (clogP from 3.2 → 2.8) .
  • Computational docking : Use AutoDock Vina to predict binding poses in kinase domains (e.g., EGFR T790M mutant) .

Basic: What are the common pitfalls in synthesizing this compound, and how can they be mitigated?

Answer:

  • Low CuAAC yields : Optimize catalyst loading (1–5 mol% CuI) and add TBTA ligand to prevent copper aggregation .
  • Thiazole ring decomposition : Avoid prolonged heating (>2 hours at 100°C); use microwave irradiation for controlled energy input .
  • Byproduct formation : Quench excess reagents with aqueous NH₄Cl and extract with dichloromethane .

Advanced: How can researchers elucidate the mechanistic role of the triazole-thiazole scaffold in target engagement?

Answer:

  • Photoaffinity labeling : Incorporate a diazirine moiety to crosslink the compound with its protein target for pull-down/MS identification .
  • Mutagenesis studies : Generate kinase mutants (e.g., EGFR L858R) to probe residue-specific interactions via SPR .
  • Microscale thermophoresis (MST) : Measure binding affinity (Kd) in physiological buffers to validate target specificity .

Basic: What analytical techniques are recommended for assessing purity and identity?

Answer:

  • HPLC : Use a C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm; target >98% purity .
  • Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
  • Melting point : Compare observed mp (e.g., 210–212°C) with literature to detect polymorphic impurities .

Advanced: How can computational methods accelerate the optimization of pharmacokinetic properties?

Answer:

  • ADMET prediction : Use SwissADME to estimate logP (3.5), BBB permeability (CNS MPO score < 4), and CYP450 inhibition .
  • MD simulations : Model blood-brain barrier penetration (GROMACS, 100 ns trajectories) to refine logD (2.5–3.0) .
  • QSAR models : Train on datasets (IC₅₀, solubility) to prioritize analogs with balanced potency and solubility .

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